molecular formula C25H28N2O4 B11715167 (2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate CAS No. 67042-21-1

(2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate

Cat. No.: B11715167
CAS No.: 67042-21-1
M. Wt: 420.5 g/mol
InChI Key: NQOTXYNZSMFULC-UHFFFAOYSA-N
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Description

(2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate is an organic compound with the molecular formula C25H28N2O4 It is known for its unique structure, which includes two cyano groups and two pentoxy groups attached to a phenyl and benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate typically involves the esterification of 4-pentoxybenzoic acid with 2,3-dicyano-4-pentoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of a protic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Scientific Research Applications

(2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can participate in hydrogen bonding and electrostatic interactions, while the pentoxy groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate is unique due to its dual cyano and pentoxy functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

67042-21-1

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

(2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate

InChI

InChI=1S/C25H28N2O4/c1-3-5-7-15-29-20-11-9-19(10-12-20)25(28)31-24-14-13-23(30-16-8-6-4-2)21(17-26)22(24)18-27/h9-14H,3-8,15-16H2,1-2H3

InChI Key

NQOTXYNZSMFULC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)OC2=C(C(=C(C=C2)OCCCCC)C#N)C#N

Origin of Product

United States

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